molecular formula C13H20N4O2 B1423935 N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide CAS No. 1158140-38-5

N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide

Cat. No.: B1423935
CAS No.: 1158140-38-5
M. Wt: 264.32 g/mol
InChI Key: IYBFOPXRKURXFV-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and Antidementia Potential

N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide derivatives have shown promising results in neuroprotective and antidementia applications. For instance, specific piperidine derivatives demonstrate potent anti-acetylcholinesterase (anti-AChE) activity, crucial for treating Alzheimer's disease and other cognitive disorders. Notably, certain compounds exhibited a substantial increase in activity when bulky moieties were introduced, significantly enhancing their affinity for AChE over butyrylcholinesterase (BuChE). These compounds also induced a marked increase in acetylcholine content in rat cerebral cortex and hippocampus, which is essential for cognitive function and memory (Sugimoto et al., 1990).

Antihypertensive Activity

Salicylamide derivatives related to medroxalol, which share a structural similarity with this compound, have shown potential in treating hypertension. These compounds exhibit alpha- and beta-adrenergic antagonist properties, suggesting their potential use in managing blood pressure levels. The pharmacological profile of these derivatives reveals that modifications in the phenolic hydroxy group and the aralkylamine side chain significantly influence their adrenergic blocking activity and, consequently, their antihypertensive effects (Grisar et al., 1981).

DNA Interaction and Potential Therapeutic Applications

Compounds structurally related to this compound, such as Hoechst 33258 and its analogues, are known to bind to the minor groove of double-stranded DNA. These interactions are specific to AT-rich sequences, making these compounds valuable in understanding DNA structure and function. Besides their role in biological research as fluorescent DNA stains, Hoechst derivatives and their analogues find applications in radioprotection and as topoisomerase inhibitors, hinting at their potential in cancer therapy (Issar & Kakkar, 2013).

Analgesic Properties

Certain piperazine derivatives, structurally related to this compound, have been investigated for their analgesic and anti-inflammatory properties. These compounds, such as (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, show promising results as potent analgesics, with some derivatives being several times more potent than reference compounds like glafenine and aminopyrine. These findings suggest potential applications in pain management (Manoury et al., 1979).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Properties

IUPAC Name

N'-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c14-13(15-19)11-3-1-2-4-12(11)17-7-5-16(6-8-17)9-10-18/h1-4,18-19H,5-10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBFOPXRKURXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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